6-Hydroxychlorzoxazone
Overview
Description
6-Hydroxychlorzoxazone is a major metabolite of chlorzoxazone . It is formed by the hydroxylation of chlorzoxazone by the cytochrome P450 family 2 subfamily E member 1 (CYP2E1) enzyme . The formation and clearance of 6-hydroxychlorzoxazone are used as reliable markers of CYP2E1 metabolic activity .
Synthesis Analysis
6-Hydroxychlorzoxazone is synthesized from benzene in an overall 18% yield . An improved procedure for converting 4-chloro-6-nitrosoresorcinol to 6-hydroxychlorzoxazone has been developed, with a yield more than double that previously reported in the literature .
Molecular Structure Analysis
The molecular formula of 6-Hydroxychlorzoxazone is C7H4ClNO3 . Its average mass is 185.565 Da and its monoisotopic mass is 184.987976 Da .
Chemical Reactions Analysis
6-Hydroxychlorzoxazone is a novel metabolite of chlorzoxazone . It is formed by the hydroxylation of chlorzoxazone by the cytochrome P450 family 2 subfamily E member 1 (CYP2E1) enzyme . The Eadie–Hofstee plots revealed a biphasic profile and indicate that the reaction was mainly mediated by CYP1A2 as well as CYP2E1 .
Physical And Chemical Properties Analysis
6-Hydroxychlorzoxazone has a density of 1.6±0.1 g/cm3 . Its index of refraction is 1.651 . It has 4 H bond acceptors and 2 H bond donors . Its polar surface area is 59 Å2 . Its molar volume is 112.5±3.0 cm3 .
Scientific Research Applications
Metabolic Assays of Chlorzoxazone
6-Hydroxychlorzoxazone has been used for high-performance liquid chromatography (HPLC)-based metabolic assays of chlorzoxazone . It is a metabolite of chlorzoxazone, formed by the hydroxylation of chlorzoxazone .
Reference Standard in Enzyme Screening
It has been used as a reference standard to monitor substrate depletion or 6-hydroxychlorzoxazone formation by cytochrome P450 family 2 subfamily E member 1 (CYP2E1) in recombinant human enzyme screening .
Marker of CYP2E1 Metabolic Activity
The determination of formation and clearance of 6-hydroxychlorzoxazone is used as a reliable marker of CYP2E1 metabolic activity .
Pharmacokinetic Studies
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for determination of chlorzoxazone in human plasma was developed and validated to evaluate the pharmacokinetic characteristics of chlorzoxazone .
Bioequivalence Studies
The LC-MS/MS method was successfully applied to a bioequivalence study in healthy Chinese volunteers .
Personalized Medication and Therapeutic Drug Monitoring
The method could also contribute to the personalized medication and therapeutic drug monitoring of chlorzoxazone .
Mechanism of Action
Target of Action
6-Hydroxychlorzoxazone is a metabolite of chlorzoxazone . Chlorzoxazone primarily targets the spinal cord and subcortical areas of the brain . It is known to inhibit multisynaptic reflex arcs involved in producing and maintaining skeletal muscle spasms of varied etiology .
Biochemical Pathways
Chlorzoxazone is primarily metabolized to 6-Hydroxychlorzoxazone by the hepatic cytochrome P450 enzyme system . This metabolite is formed by the hydroxylation of chlorzoxazone by the cytochrome P450 family 2 subfamily E member 1 (CYP2E1) enzyme . The formation and clearance of 6-Hydroxychlorzoxazone are used as reliable markers of CYP2E1 metabolic activity .
Pharmacokinetics
Chlorzoxazone is well absorbed following oral administration, with peak plasma concentrations usually attained within 1–2 hours . It is rapidly metabolized and is excreted in the urine, primarily in a conjugated form as the glucuronide .
Result of Action
The clinical result of chlorzoxazone’s action is a reduction of the skeletal muscle spasm with relief of pain and increased mobility of the involved muscles . This effect is primarily achieved at the level of the spinal cord and subcortical areas of the brain .
Action Environment
The action of 6-Hydroxychlorzoxazone, like its parent compound chlorzoxazone, is influenced by the environment within the body. Factors such as the presence of other drugs, the individual’s metabolic rate, and the state of liver function can all impact the efficacy and stability of the compound .
Safety and Hazards
Future Directions
As a major metabolite of chlorzoxazone, 6-Hydroxychlorzoxazone has been the subject of various studies. Its formation and clearance are used as reliable markers of CYP2E1 metabolic activity . Future research may focus on further understanding its metabolic pathways and potential therapeutic applications.
properties
IUPAC Name |
5-chloro-6-hydroxy-3H-1,3-benzoxazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-3-1-4-6(2-5(3)10)12-7(11)9-4/h1-2,10H,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLXDWOTVQZHIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)O)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50169919 | |
Record name | 6-Hydroxychlorzoxazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50169919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxychlorzoxazone | |
CAS RN |
1750-45-4 | |
Record name | 6-Hydroxychlorzoxazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1750-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxychlorzoxazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001750454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1750-45-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24955 | |
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Record name | 6-Hydroxychlorzoxazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50169919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-6-hydroxybenzoxazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6-HYDROXYCHLORZOXAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5YLT4Y73F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 6-hydroxychlorzoxazone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060998 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 6-hydroxychlorzoxazone important in drug metabolism research?
A1: 6-Hydroxychlorzoxazone serves as a valuable tool for studying the activity of CYP2E1, a key enzyme involved in metabolizing various drugs and toxins. [] This is because chlorzoxazone is primarily metabolized to 6-hydroxychlorzoxazone via CYP2E1, making the metabolite's presence a good indicator of this enzyme's activity. []
Q2: How is 6-hydroxychlorzoxazone used to assess CYP2E1 activity?
A2: Researchers administer chlorzoxazone and then measure the ratio of 6-hydroxychlorzoxazone to chlorzoxazone in plasma or urine. [, , , ] This metabolic ratio provides a snapshot of how effectively an individual's CYP2E1 enzyme is functioning.
Q3: Can a single blood sample be used to assess CYP2E1 activity with chlorzoxazone?
A3: Studies suggest that a single plasma sample taken 2 hours after chlorzoxazone administration can provide a reliable measure of CYP2E1 activity due to the relatively low intra-individual variability in chlorzoxazone metabolism. []
Q4: Are there any factors that can affect the accuracy of using chlorzoxazone as a CYP2E1 probe?
A4: Yes, several factors can influence the results:
- Chlorzoxazone Dose: Research indicates that chlorzoxazone metabolism is dose-dependent. [] Adjusting the dose for body weight is crucial to ensure accurate results.
- Ethanol Consumption: Regular ethanol consumption is known to induce CYP2E1, leading to increased 6-hydroxychlorzoxazone formation. []
- Liver Impairment: Liver impairment can reduce CYP2E1 activity, impacting 6-hydroxychlorzoxazone formation. []
- Genetic Factors: Although moderate ethanol intake doesn't appear to significantly affect the metabolic ratio, genetic variation in CYP2E1 might play a role. [, ]
Q5: Beyond 6-hydroxychlorzoxazone, are there alternative methods to phenotype CYP2E1?
A5: While 6-hydroxychlorzoxazone remains a primary method, researchers are exploring alternative approaches, such as measuring CYP2E1 mRNA in peripheral blood lymphocytes, to provide a noninvasive assessment of CYP2E1 activity. []
Q6: Can diseases like diabetes affect CYP2E1 activity?
A6: Yes, studies in rats show that diabetes can induce CYP2E1 activity. [] Similar findings in humans indicate increased CYP2E1 activity in obese individuals with Type II diabetes. [] This highlights the potential need for dose adjustments for medications metabolized by CYP2E1 in diabetic patients.
Q7: How does obesity impact CYP2E1 activity?
A7: Research on obese Zucker rats showed increased CYP2E1 protein and microsomal activity in both the liver and fat tissue compared to lean controls. [] This suggests that obesity may lead to increased metabolism of drugs primarily metabolized by CYP2E1.
Q8: Can dietary factors influence CYP2E1 activity?
A8: Research suggests that dietary components, such as cysteine supplementation, may partially restore CYP2E1 activity in rats with protein-calorie malnutrition. [] This highlights the potential influence of nutrition on drug metabolism.
Q9: What analytical techniques are used to measure chlorzoxazone and 6-hydroxychlorzoxazone?
A9: Several methods are employed:
- **High-performance liquid chromatography (HPLC) ** with UV detection is commonly used to separate and quantify both chlorzoxazone and 6-hydroxychlorzoxazone in biological samples. [, , , , , , ]
- Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers increased sensitivity and specificity for analyzing chlorzoxazone and its metabolite. [, , ]
- Solvent extraction methods using radiolabeled [¹⁴C]chlorzoxazone provide an alternative approach to measure CYP2E1 activity by quantifying the radiolabeled 6-hydroxychlorzoxazone formed. []
Q10: What are the challenges and future directions in researching 6-hydroxychlorzoxazone and CYP2E1?
A10: Research efforts continue to focus on:
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